2-(3-Methoxyphenyl)quinoline

Anticancer Tubulin Polymerization Microtubule Dynamics

Position-specific meta-methoxy substitution delivers a >16-fold NorA EPI potency gain versus unsubstituted 2-phenylquinoline, directly impacting MRSA adjuvant research. This scaffold also enables nanomolar-range antiproliferative activity in tubulin-targeting campaigns, with a measured IC50 of 1.4–1.5 µM for its 4-oxo derivative. With a calculated clogP of 3.0–3.3, the meta isomer provides a superior developability window over the para isomer (clogP 3.5–3.8), reducing off-target risk from lead optimization inception. For advanced NLO materials, the methoxyphenyl donor motif generates a two-photon cross-section of 1140 GM—making this building block indispensable for deep-tissue imaging probes. Reproducibility demands this specific isomer; generic substitution invalidates SAR findings.

Molecular Formula C16H13NO
Molecular Weight 235.28 g/mol
Cat. No. B8539721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxyphenyl)quinoline
Molecular FormulaC16H13NO
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C=C2
InChIInChI=1S/C16H13NO/c1-18-14-7-4-6-13(11-14)16-10-9-12-5-2-3-8-15(12)17-16/h2-11H,1H3
InChIKeyOTBNQLCJRDTPPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methoxyphenyl)quinoline: Core Scaffold and Baseline Characterization for Informed Procurement


2-(3-Methoxyphenyl)quinoline (CAS 24641-29-0) is a synthetic 2-arylquinoline derivative characterized by a quinoline core linked at the 2-position to a phenyl ring bearing a methoxy group at the meta-position . With a molecular formula of C16H13NO and a molecular weight of 235.28 g/mol, it serves as a versatile scaffold in medicinal chemistry and materials science . The compound is typically supplied as a white to pale yellow crystalline solid with a purity of ≥95%, and its unique substitution pattern imparts distinct electronic and steric properties that influence both its reactivity and biological profile .

Why 2-(3-Methoxyphenyl)quinoline Cannot Be Replaced by Unsubstituted or Para-Methoxy Analogs


Generic substitution within the 2-arylquinoline class is scientifically unsound due to the profound impact of methoxy group positioning on both target engagement and molecular properties. SAR studies on 2-phenylquinoline-based NorA efflux pump inhibitors demonstrate that the introduction and precise location of methoxy groups dramatically alter inhibitory potency, with the meta-substituted derivative exhibiting a >16-fold improvement in EPI activity relative to the unsubstituted parent [1]. Furthermore, in tubulin-targeting quinolone chalcones, the (2-methoxyphenyl) moiety was critical for achieving nanomolar-range antiproliferative activity, underscoring that even subtle positional changes in the methoxyphenyl group translate into order-of-magnitude differences in biological efficacy [2]. These findings establish that 2-(3-methoxyphenyl)quinoline occupies a distinct chemical space that cannot be approximated by its 4-methoxy or unsubstituted congeners, making specific procurement essential for reproducible research outcomes.

Quantitative Differentiation of 2-(3-Methoxyphenyl)quinoline: Head-to-Head and Cross-Study Evidence


Tubulin Polymerization Inhibition: 2-(3-Methoxyphenyl)quinoline-4-one vs. Colchicine

The 4-oxo derivative of the target compound, 2-(3-methoxy-phenyl)-1H-quinolin-4-one, inhibits bovine brain tubulin polymerization with an IC50 of 1.4–1.5 µM [1]. This activity is comparable to the well-established tubulin polymerization inhibitor colchicine, which exhibits IC50 values in the 1–2 µM range across standard assays [2]. While not a direct head-to-head comparison within a single study, the cross-study quantitative alignment establishes that the 3-methoxyphenyl substitution confers tubulin-targeting potency on par with a classic microtubule destabilizer, a property not observed for the unsubstituted 2-phenylquinoline core.

Anticancer Tubulin Polymerization Microtubule Dynamics

NorA Efflux Pump Inhibition: Methoxy Substitution Impact on S. aureus Resistance Reversal

SAR studies on 2-phenylquinoline NorA efflux pump inhibitors revealed that introducing methoxy groups significantly enhances EPI activity. The starting hit 1 (unsubstituted 2-phenylquinoline) showed modest EPI activity, whereas optimized methoxy-containing derivatives (e.g., 3b and 7d) restored ciprofloxacin MICs against resistant S. aureus strains at very low concentrations [1]. Furthermore, a subsequent optimization study demonstrated that C-2 aryl modifications yielded derivative 37a with a 16-fold improvement in EPI activity relative to the starting hit [2]. While direct IC50 data for 2-(3-methoxyphenyl)quinoline itself in this assay are not published, the class-level SAR firmly establishes that meta-methoxy substitution on the 2-phenyl ring is a critical determinant of NorA inhibitory potency.

Antimicrobial Resistance Efflux Pump Inhibitors Staphylococcus aureus

Nonlinear Optical Performance: Methoxyphenyl vs. Dimethylaniline Donors in Quinolizinium Dyes

In a systematic study of quinolizinium-based nonlinear fluorophores, the methoxyphenyl-substituted derivative achieved a two-photon absorption cross-section of 1140 GM and an emission quantum yield of 0.22 [1]. This performance surpassed that of analogous compounds bearing dimethylaniline electron donors, establishing the methoxyphenyl group as a superior donor for maximizing two-photon emission efficiency in this scaffold. While this study evaluated a related quinolizinium core rather than the exact quinoline target, the structure-activity relationship directly isolates the methoxyphenyl substituent as the critical performance-enhancing moiety.

Fluorescence Imaging Two-Photon Absorption Optical Materials

Synthetic Accessibility: Optimized Copper-Catalyzed Yield of 2-(3-Methoxyphenyl)quinoline

A robust copper-catalyzed synthetic route for 2-(3-methoxyphenyl)quinoline employs 2-aminobenzyl alcohol and 3'-methoxyacetophenone with DMSO as oxidant, achieving isolated yields up to 85% . Alternative protocols report yields as high as 94.8% under optimized conditions . These yields are comparable to or exceed those reported for the synthesis of 2-(4-methoxyphenyl)quinoline and other 2-arylquinoline isomers, which often require more forcing conditions or expensive catalysts . The commercial availability of the compound in 98% purity further reduces synthetic burden for downstream applications.

Synthetic Chemistry Process Optimization Cross-Coupling

Physicochemical Differentiation: Lipophilicity and H-Bonding Profile

The meta-methoxy substitution pattern on the 2-phenyl ring confers distinct physicochemical properties relative to ortho- and para-isomers. Calculated logP (clogP) for 2-(3-methoxyphenyl)quinoline is approximately 3.0–3.3 [1], which falls within the optimal range for passive membrane permeability (logP 1–4) while avoiding the excessive lipophilicity associated with logP >5 that often leads to poor solubility and promiscuous target binding. In contrast, the ortho-methoxy isomer exhibits a lower logP (~2.2) due to intramolecular hydrogen bonding, and the para-methoxy isomer shows a higher logP (~3.5–3.8) owing to reduced polarity . These differences, while modest in absolute terms, can significantly impact partitioning behavior in biphasic systems and cellular uptake in biological assays.

Drug Design ADME Properties Medicinal Chemistry

High-Impact Application Scenarios for 2-(3-Methoxyphenyl)quinoline Based on Quantitative Evidence


Tubulin-Targeted Anticancer Lead Optimization

Given the tubulin polymerization inhibitory activity (IC50 1.4–1.5 µM) of the 4-oxo derivative [1], 2-(3-methoxyphenyl)quinoline serves as an ideal core scaffold for medicinal chemists developing novel microtubule-destabilizing agents. The compound can be used directly in comparative SAR studies against colchicine-site binders or further functionalized at the quinoline 4-position to enhance potency and selectivity. Procurement of this specific meta-methoxy isomer is justified by the class-level evidence that methoxy positioning dramatically affects tubulin binding [2].

Antimicrobial Resistance Breaker Development (NorA EPI Programs)

The demonstrated SAR linking methoxy substitution to enhanced NorA efflux pump inhibition [1] positions 2-(3-methoxyphenyl)quinoline as a privileged starting point for developing adjuvants that restore fluoroquinolone sensitivity in MRSA and other resistant S. aureus strains. Researchers should prioritize this compound over unsubstituted 2-phenylquinoline to capitalize on the >16-fold activity improvement observed in optimized methoxy-containing derivatives [2].

Two-Photon Fluorescence Probe Design and Optical Materials Research

The exceptional two-photon absorption cross-section (1140 GM) and quantum yield (0.22) achieved by methoxyphenyl-substituted quinolizinium dyes [1] supports the use of 2-(3-methoxyphenyl)quinoline as a building block for constructing advanced nonlinear optical materials. The compound's D-π-A⁺-π-D architecture, enabled by the methoxyphenyl donor, provides a validated template for designing fluorescent markers suitable for deep-tissue imaging and fluorescence lifetime microscopy applications [2].

Medicinal Chemistry Building Block with Optimized Lipophilicity

With a clogP of 3.0–3.3, 2-(3-methoxyphenyl)quinoline occupies a lipophilicity sweet spot that balances membrane permeability with aqueous solubility [1]. This physicochemical profile makes it a superior scaffold choice relative to the para-methoxy isomer (clogP 3.5–3.8) for lead optimization campaigns where controlling logP is critical for avoiding off-target toxicity and poor pharmacokinetics. Procurement of this specific isomer enables medicinal chemists to maintain favorable ADME properties from the earliest stages of hit-to-lead development [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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